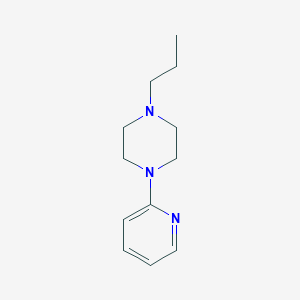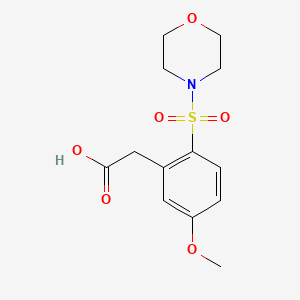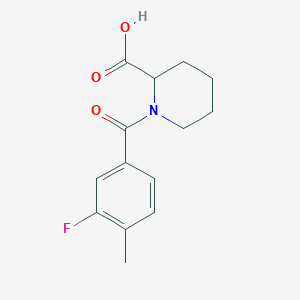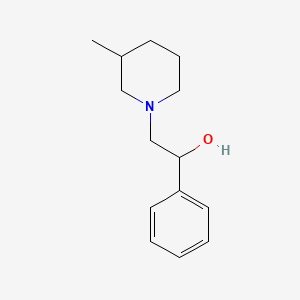
1-Propyl-4-pyridin-2-ylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-4-pyridin-2-ylpiperazine (PPNP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. PPNP is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and protein folding.
作用機序
1-Propyl-4-pyridin-2-ylpiperazine acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that modulates the activity of various ion channels and receptors. The activation of sigma-1 receptor by 1-Propyl-4-pyridin-2-ylpiperazine leads to the modulation of calcium signaling, protein folding, and neurotransmitter release. 1-Propyl-4-pyridin-2-ylpiperazine has been shown to have high affinity and selectivity for sigma-1 receptor, making it a valuable tool for studying the biological functions of this receptor.
Biochemical and Physiological Effects:
1-Propyl-4-pyridin-2-ylpiperazine has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of ion channels and receptors, and modulation of protein folding. 1-Propyl-4-pyridin-2-ylpiperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Propyl-4-pyridin-2-ylpiperazine has been shown to modulate pain perception, addiction, and depression, suggesting its potential therapeutic applications in these areas.
実験室実験の利点と制限
1-Propyl-4-pyridin-2-ylpiperazine has several advantages as a research tool, including its high affinity and selectivity for sigma-1 receptor, making it a valuable tool for studying the biological functions of this receptor. 1-Propyl-4-pyridin-2-ylpiperazine is also relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 1-Propyl-4-pyridin-2-ylpiperazine has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
1-Propyl-4-pyridin-2-ylpiperazine has significant potential for future research in various fields, including medicinal chemistry, neuroscience, and biochemistry. Some possible future directions for research include the development of new analogs of 1-Propyl-4-pyridin-2-ylpiperazine with improved pharmacological properties, the investigation of the role of sigma-1 receptor in other pathological conditions, such as cancer and metabolic disorders, and the development of new therapeutic agents based on the sigma-1 receptor modulation.
合成法
1-Propyl-4-pyridin-2-ylpiperazine can be synthesized using different methods, including the reaction of 4-pyridin-2-ylpiperazine with propyl bromide in the presence of a base, or by the reaction of 1-propylpiperazine with 2-chloropyridine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 1-Propyl-4-pyridin-2-ylpiperazine with high purity.
科学的研究の応用
1-Propyl-4-pyridin-2-ylpiperazine has been extensively used in scientific research to investigate the role of sigma-1 receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-Propyl-4-pyridin-2-ylpiperazine has also been used to study the role of sigma-1 receptor in pain modulation, addiction, and depression.
特性
IUPAC Name |
1-propyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKHIKEAVZAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-4-pyridin-2-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
